molecular formula C10H22 B13931275 3-Ethyl-5-methylheptane CAS No. 52896-90-9

3-Ethyl-5-methylheptane

Cat. No.: B13931275
CAS No.: 52896-90-9
M. Wt: 142.28 g/mol
InChI Key: VXARVYMIZCGZGG-UHFFFAOYSA-N
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Description

3-Ethyl-5-methylheptane is an organic compound with the molecular formula C10H22. It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a non-linear structure. This compound is one of the many isomers of decane, and it is characterized by the presence of an ethyl group and a methyl group attached to the heptane chain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-methylheptane can be achieved through various organic reactions. One common method involves the alkylation of heptane with ethyl and methyl groups under controlled conditions. This process typically requires a catalyst, such as aluminum chloride (AlCl3), and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of petrochemical feedstocks. The process includes the separation of heptane from crude oil, followed by selective alkylation using ethyl and methyl halides in the presence of a catalyst. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-methylheptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Alcohols, ketones, carboxylic acids.

    Reduction: Simpler alkanes.

    Substitution: Halogenated alkanes.

Scientific Research Applications

3-Ethyl-5-methylheptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-5-methylheptane involves its interaction with molecular targets through hydrophobic interactions. In biological systems, it may be metabolized by enzymes that catalyze the oxidation of hydrocarbons. The pathways involved include the cytochrome P450 enzyme system, which plays a crucial role in the metabolism of various organic compounds .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-4-methylheptane
  • 3-Ethyl-6-methylheptane
  • 2-Ethyl-5-methylheptane
  • 3-Methyl-5-ethylheptane

Uniqueness

3-Ethyl-5-methylheptane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to its isomers, it may exhibit different boiling points, melting points, and reactivity. This uniqueness makes it valuable in studies related to the structure-property relationship of branched alkanes .

Properties

CAS No.

52896-90-9

Molecular Formula

C10H22

Molecular Weight

142.28 g/mol

IUPAC Name

3-ethyl-5-methylheptane

InChI

InChI=1S/C10H22/c1-5-9(4)8-10(6-2)7-3/h9-10H,5-8H2,1-4H3

InChI Key

VXARVYMIZCGZGG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(CC)CC

Origin of Product

United States

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